2-Bromo-3,5-dichlorobenzyl alcohol
Overview
Description
2-Bromo-3,5-dichlorobenzyl alcohol is a chemical compound with the empirical formula C7H6BrClO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OCC1=CC(Cl)=CC=C1Br . The InChI key for this compound is YOLUSOFTODTRQV-UHFFFAOYSA-N .Scientific Research Applications
Chemical Synthesis and Recovery Processes
2-Bromo-3,5-dichlorobenzyl alcohol is a chemical compound with potential applications in various synthesis and recovery processes. It may have relevance in the downstream processing of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol. These compounds have a wide range of applications and can be biologically produced. The recovery and purification processes of such diols from fermentation broth are critical, especially considering the costs involved in microbial production. Although this compound is not explicitly mentioned, it could potentially be involved in similar separation processes due to its structural properties (Xiu & Zeng, 2008).
Catalysis
The compound might also play a role in catalysis, specifically in the synthesis of higher alcohols. Research in this area has focused on catalysts based on Cu/ZnO/Al2O3, and while the use of this compound is not directly mentioned, its properties could potentially make it a candidate for enhancing selectivity in such catalytic processes (Slaa, Ommen, & Ross, 1992).
Environmental and Health Implications
It's essential to consider the environmental and health implications of chemical compounds. For example, compounds like 2,4,6-Tribromophenol, structurally related to this compound, have been studied extensively for their environmental concentrations and toxicology. Understanding the behavior of similar compounds can provide insights into the safe handling and potential environmental impact of this compound (Koch & Sures, 2018).
Safety and Hazards
The safety data sheet for 2,4-Dichlorobenzyl alcohol, a related compound, indicates that it is harmful if inhaled and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
Mechanism of Action
Target of Action
2-Bromo-3,5-dichlorobenzyl alcohol is an organic compound that shares similar properties with its related compounds, Bronopol and Dichlorobenzyl alcohol . These compounds are known for their wide-spectrum antimicrobial properties . They are primarily used as preservatives and biocides in various commercial and industrial applications . Their primary targets are various bacteria, including Pseudomonas aeruginosa , and they are also effective against viruses associated with mouth and throat infections .
Mode of Action
Bronopol is proposed to generate bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between Bronopol and essential thiols within the bacterial cell . Dichlorobenzyl alcohol’s local anesthetic action is thought to be due to a reduced sodium channel blockade . Its antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Based on its related compounds, it can be inferred that it may interfere with the normal functioning of bacterial cells, leading to bacteriostasis . It may also affect sodium channels, leading to local anesthetic effects .
Pharmacokinetics
Given its use in various commercial and industrial applications, it can be inferred that its bioavailability may depend on the specific application and the environment in which it is used .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the relief of symptoms associated with mouth and throat infections . It achieves this by interacting with essential thiols within the bacterial cell, leading to bacteriostasis , and by causing a reduced sodium channel blockade, leading to local anesthetic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the specific application in which it is used, the presence of other compounds, and the physical conditions of the environment
Biochemical Analysis
Biochemical Properties
2-Bromo-3,5-dichlorobenzyl alcohol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further react with other biomolecules. Additionally, this compound can interact with proteins through covalent bonding, leading to changes in protein structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can also affect gene expression by modulating the activity of transcription factors. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain substrates. Additionally, this compound can bind to proteins and alter their function, which can result in changes in cellular processes. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade over time, leading to a decrease in its effectiveness. Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo settings. These effects can include changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced. It is important to carefully monitor the dosage to avoid potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates. These intermediates can further react with other biomolecules, leading to the formation of metabolites. The metabolic pathways of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall effects on cellular processes .
Properties
IUPAC Name |
(2-bromo-3,5-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSEHWBSTZKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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